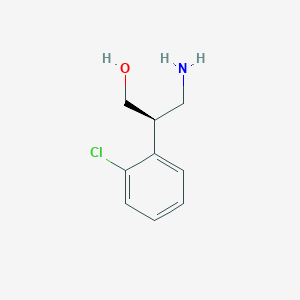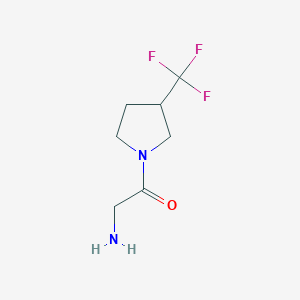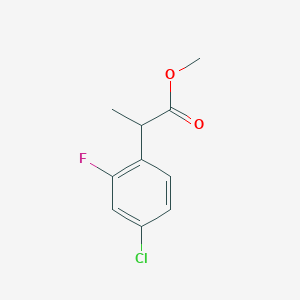![molecular formula C10H12BrN3 B13321347 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. This method has been shown to produce high yields of 2,7-disubstituted products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through cross-coupling reactions.
Electrophilic Addition: The compound can form carbanions, which then undergo electrophilic addition to form new products.
Common Reagents and Conditions:
n-Butyllithium (BuLi): Used to generate carbanions for electrophilic addition.
Palladium Catalysts: Used in cross-coupling reactions to replace the bromine atom with aryl groups.
Major Products:
Aryl-substituted Pyrazolo[1,5-A]pyrimidines: Formed through cross-coupling reactions.
Electrophilic Addition Products: Formed through reactions with carbanions.
Scientific Research Applications
3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzymatic Inhibition: The compound inhibits enzymes involved in
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-bromo-5-methyl-7-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-3-4-8-5-7(2)13-10-9(11)6-12-14(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
TZAUTYNBEWQLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=C(C=NN12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)
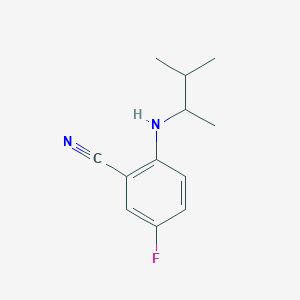
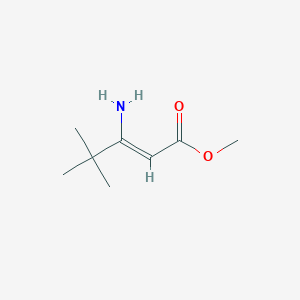
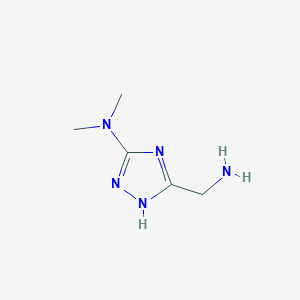
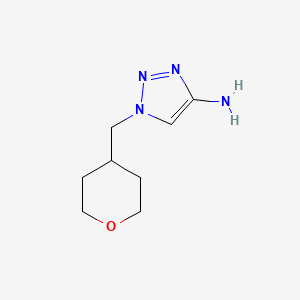
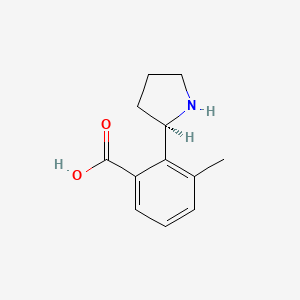
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
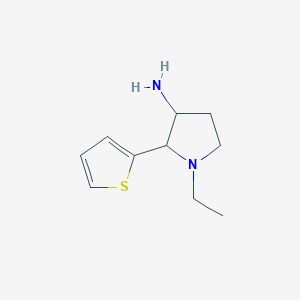
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
